

2-Methylserine chemical properties and structure

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Compound of Interest

Compound Name: 2-Methylserine

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An In-depth Technical Guide to **2-Methylserine**: Chemical Properties, Structure, and Applications

Introduction

2-Methylserine is a non-proteinogenic α -amino acid, structurally distinguished from its proteinogenic counterpart, serine, by the presence of a methyl group at the α -carbon.[1][2] This substitution creates a chiral quaternary carbon, which imparts significant conformational constraints and unique biochemical properties.[3] Consequently, **2-methylserine** has emerged as a valuable chiral building block in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical compounds.[3][4] Its structural similarity to serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, also makes it a molecule of interest in neuroscience research.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-methylserine** for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The core structure of **2-methylserine** consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group. The key feature is the methyl group substitution at the $C\alpha$ position, the carbon atom adjacent to the carboxyl group.

- IUPAC Name: 2-Amino-3-hydroxy-2-methylpropanoic acid.[2][5] The stereoisomers are designated as (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) and (2R)-2-amino-

3-hydroxy-2-methylpropanoic acid (D-isomer).[1][6][7]

- Molecular Formula: $C_4H_9NO_3$. [1][2][8]
- Molecular Weight: 119.12 g/mol .[1][2][8]
- Stereochemistry: The α -carbon of **2-methylserine** is a stereocenter. The L-enantiomer is (S)-**2-Methylserine**, while the D-enantiomer is (R)-**2-Methylserine**. [6][7][9] This defined stereochemistry is crucial for its application as a chiral synthon. [3]

Caption: Chemical structure of (S)-**2-Methylserine** (L-isomer).

Physicochemical Properties

The physical and chemical properties of **2-methylserine** are summarized in the table below. Its polarity, conferred by the amino, carboxyl, and hydroxyl groups, dictates its solubility. [2][10]

| Property | Value | Reference |
|--|--|------------|
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | [1] |
| Synonyms | α -Methyl-L-serine, (S)-2-Methylserine | [1][9] |
| CAS Number | 16820-18-1 (L-isomer); 5424-29-3 (D/L racemic mixture) | [1][2][8] |
| Molecular Formula | C ₄ H ₉ NO ₃ | [1][8] |
| Molecular Weight | 119.12 g/mol | [1][8] |
| Melting Point | 286-288°C (L-isomer); ~243°C (D/L) | [1][9][11] |
| Optical Rotation [α] _D | +3.3° (c=5, 6N HCl, 25°C) for L-isomer | [1][9] |
| pKa | 2.20 \pm 0.10 (Predicted) | [1][9] |
| LogP | -1.23 | [1][11] |
| Physical State | White powder | [1][9] |
| Solubility | Slightly soluble in water and DMSO (with heating) | [1][9][12] |

Spectroscopic Data

Characterization of **2-methylserine** is typically achieved through standard spectroscopic methods which provide crucial information about its molecular structure.[13]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[14] The chemical shifts and splitting patterns provide information about the electronic environment of the nuclei and their connectivity.[14][15]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in **2-methylserine**. [13] Key absorptions would include broad O-H stretches

from the hydroxyl and carboxylic acid groups, N-H stretches from the amino group, and a strong C=O stretch from the carboxylic acid.[15]

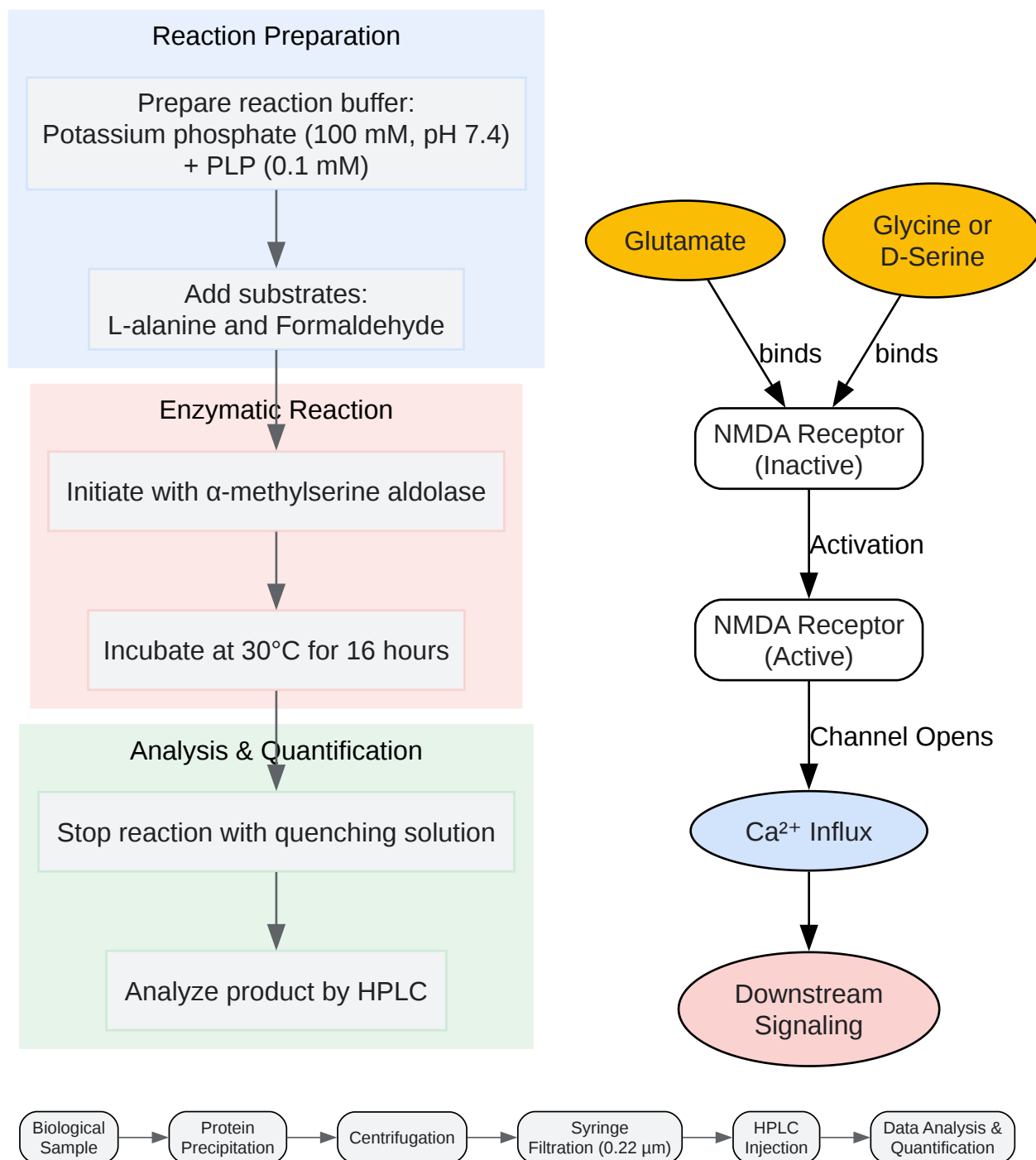
- Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[5][13] The fragmentation pattern can provide additional structural information.[16]

Synthesis of 2-Methylserine

Enantiomerically pure **2-methylserine** can be synthesized through both enzymatic and chemical methodologies. The choice of method often depends on the desired scale, stereochemistry, and available resources.

Enzymatic Synthesis

A highly efficient method for producing α -Methyl-L-serine involves the use of α -methylserine aldolase, which catalyzes the condensation of L-alanine and formaldehyde.[1] This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions.[1]



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